molecular formula C24H20N4O4S2 B11126234 3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11126234
M. Wt: 492.6 g/mol
InChI Key: HUYVPMGUQRKVAS-AQTBWJFISA-N
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Description

3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds through cyclization, condensation, and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would require optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-[(5Z)-5-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid include other heterocyclic compounds with similar structural motifs. These compounds may share some chemical properties and biological activities but differ in their specific interactions and applications. Examples of similar compounds include:

  • 1H-Imidazo[1,2-a]indole-9-propanoic acid
  • Imidazo[1,2-a]pyridine-3-acetamide

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N4O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C24H20N4O4S2/c29-20(30)9-12-28-23(32)18(34-24(28)33)13-17-21(25-19-7-3-4-10-27(19)22(17)31)26-11-8-15-5-1-2-6-16(15)14-26/h1-7,10,13H,8-9,11-12,14H2,(H,29,30)/b18-13-

InChI Key

HUYVPMGUQRKVAS-AQTBWJFISA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCC(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCC(=O)O

Origin of Product

United States

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